

An In-depth Technical Guide to 2-Chloro-4-cyanobenzenesulfonyl Chloride

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Compound of Interest

Compound Name: *2-Chloro-4-cyanobenzenesulfonyl chloride*

CAS No.: 254749-11-6

Cat. No.: B1586129

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-chloro-4-cyanobenzenesulfonyl chloride**, a key reagent in synthetic chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into its properties, synthesis, and handling, grounded in established scientific principles.

Core Physicochemical Properties

2-Chloro-4-cyanobenzenesulfonyl chloride is a polysubstituted aromatic compound containing a reactive sulfonyl chloride group. This functionality makes it a valuable building block for the synthesis of various sulfonamides and other derivatives of interest in medicinal chemistry and materials science.

A summary of its key physicochemical properties is presented below:

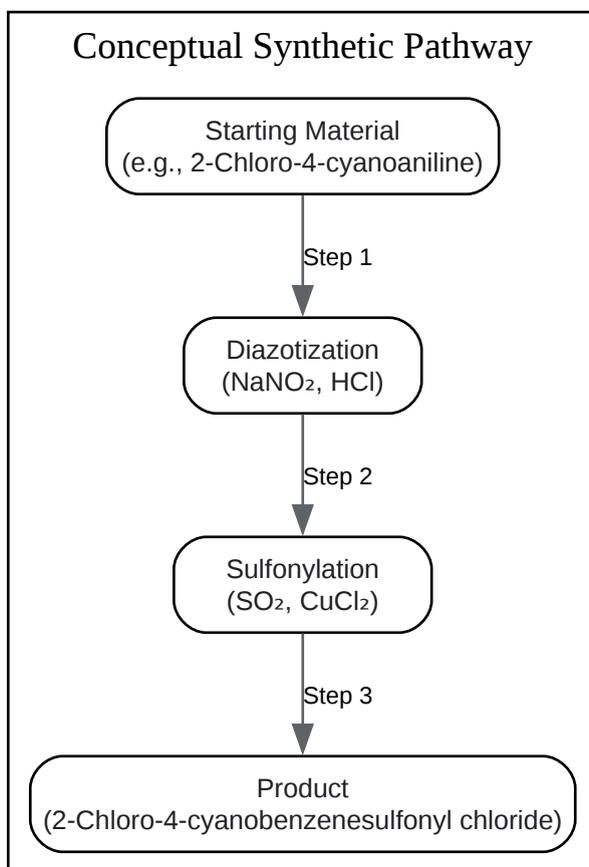
Property	Value	Source
CAS Number	254749-11-6	[1]
Molecular Formula	C ₇ H ₃ Cl ₂ NO ₂ S	
Molecular Weight	236.07 g/mol	Calculated
Appearance	Off-white to light yellow solid	[1]
Melting Point	102-106 °C	[1]
Boiling Point	348.9 ± 32.0 °C (Predicted)	[1]
Density	1.65 ± 0.1 g/cm ³ (Predicted)	[1]
Storage Temperature	2-8°C	[1]

Note: The boiling point is a predicted value and should be used with caution. Experimental determination may be necessary for applications sensitive to this parameter.

Synthesis and Mechanistic Considerations

The synthesis of substituted benzenesulfonyl chlorides often involves multi-step procedures. While a specific, detailed experimental protocol for **2-chloro-4-cyanobenzenesulfonyl chloride** is not readily available in the provided search results, a general understanding can be derived from related syntheses. For instance, the synthesis of the isomeric 4-chloro-2-cyanobenzenesulfonyl chloride has been described, involving the reaction of 2-fluoro-5-chlorobenzonitrile with sodium sulfide nonahydrate, followed by oxidation and subsequent reaction with thionyl chloride[2]. Another general method for preparing arylsulfonyl chlorides involves the reaction of a diazonium salt of the corresponding aromatic amine with sulfur dioxide in the presence of a copper catalyst[3].

A plausible synthetic workflow for **2-chloro-4-cyanobenzenesulfonyl chloride** could be conceptualized as follows:



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Caption: A conceptual workflow for the synthesis of **2-chloro-4-cyanobenzenesulfonyl chloride**.

This proposed pathway is based on well-established reactions in organic chemistry. The choice of starting material and specific reaction conditions would require experimental optimization to ensure high yield and purity of the final product.

Chemical Reactivity and Applications

The primary utility of **2-chloro-4-cyanobenzenesulfonyl chloride** lies in its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and phenols to form the corresponding sulfonamides, sulfonates, and sulfonic esters.

This reactivity is harnessed in various synthetic applications, particularly in drug discovery. For instance, it is used in the preparation of hydroxysulfonyloxaazaspirodecanylaminopropoxybenzenesulfonamide derivatives, which have been investigated as modulators of the beta-3 adrenergic receptor[1]. The presence of the chloro and cyano substituents on the benzene ring can influence the electronic properties and biological activity of the resulting sulfonamide derivatives.

Safety, Handling, and Storage

Hazard Identification:

2-Chloro-4-cyanobenzenesulfonyl chloride is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage[1]. It may also cause sensitization by skin contact.

Safe Handling Protocol:

Due to its corrosive nature, strict adherence to safety protocols is mandatory.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. A face shield may be necessary for operations with a higher risk of splashing.
- **Ventilation:** All handling of this compound should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
- **Moisture Sensitivity:** The compound is moisture-sensitive and will react with water, potentially releasing corrosive hydrogen chloride gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a dry environment.
- **Incompatible Materials:** Avoid contact with strong oxidizing agents, strong bases, and water.
- **Spill and Waste Disposal:** In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Storage:

Store the compound in a cool, dry, and well-ventilated area, away from incompatible substances. The recommended storage temperature is between 2-8°C[1].

Experimental Protocol: General Procedure for Sulfonamide Synthesis

The following is a generalized, illustrative protocol for the synthesis of a sulfonamide using **2-chloro-4-cyanobenzenesulfonyl chloride**. This should be adapted and optimized for specific substrates and scales.

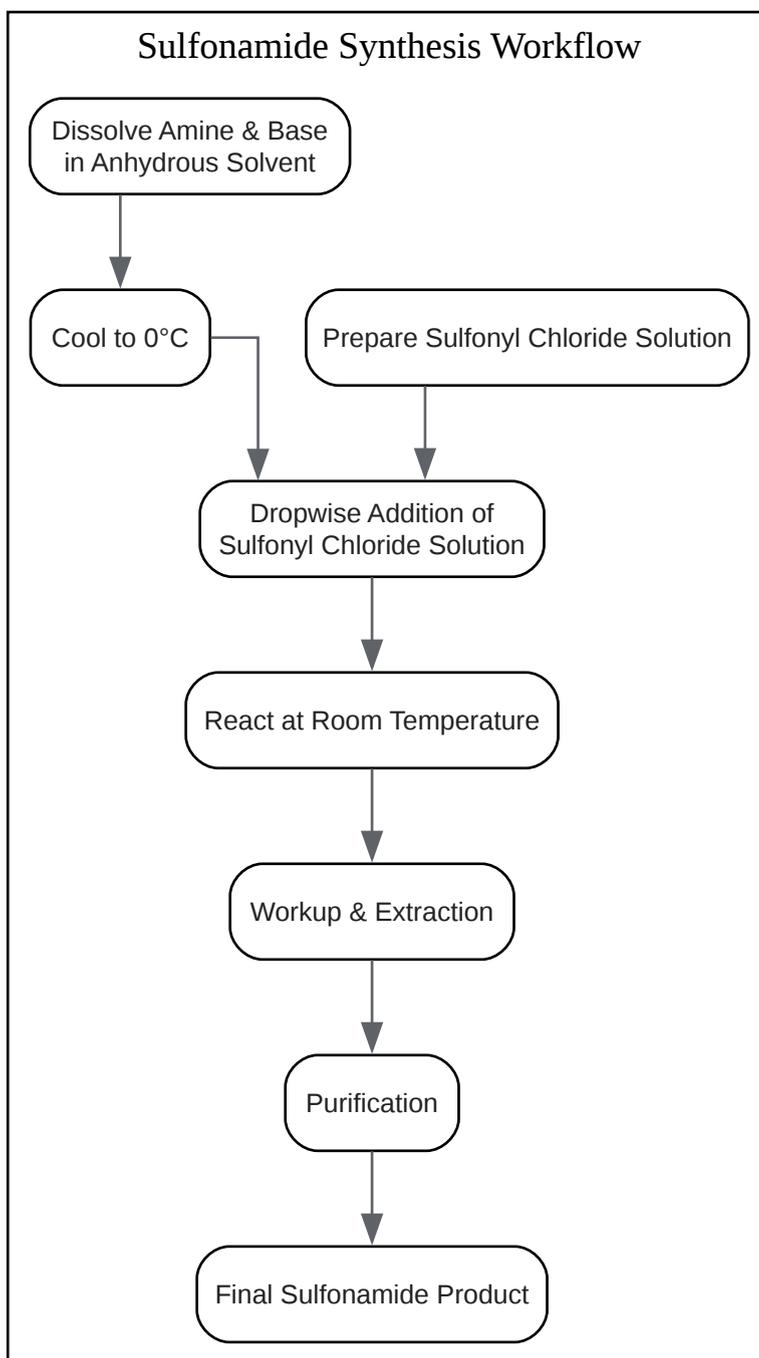
Materials:

- **2-Chloro-4-cyanobenzenesulfonyl chloride**
- Primary or secondary amine
- A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
- A non-nucleophilic base (e.g., triethylamine, pyridine)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolve the amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0°C using an ice bath.
- In a separate flask, prepare a solution of **2-chloro-4-cyanobenzenesulfonyl chloride** (1.05 equivalents) in the same anhydrous solvent.
- Add the sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

- Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by an appropriate method (e.g., TLC, LC-MS).
- Upon completion, quench the reaction by adding water.
- Extract the product with a suitable organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization.



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Caption: A typical experimental workflow for the synthesis of sulfonamides.

Conclusion

2-Chloro-4-cyanobenzenesulfonyl chloride is a versatile and reactive building block in organic synthesis. Its utility in the construction of complex molecules, particularly for pharmaceutical applications, is well-documented. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is crucial for its safe and effective use in a research and development setting. This guide serves as a foundational resource to enable scientists to leverage the synthetic potential of this important chemical intermediate.

References

- Google Patents. CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride.
- Google Patents. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride.

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Sources

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- [2. CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride - Google Patents \[patents.google.com\]](#)
- [3. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride - Google Patents \[patents.google.com\]](#)
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